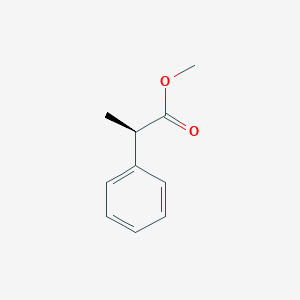

(R)-Methyl 2-phenylpropanoate

描述

属性

IUPAC Name |

methyl (2R)-2-phenylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(10(11)12-2)9-6-4-3-5-7-9/h3-8H,1-2H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIQUZJSNSZOCH-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34083-55-1 | |

| Record name | Methyl 2-phenylpropionate, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034083551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL 2-PHENYLPROPIONATE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52BLN3X8LJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions

®-Methyl 2-phenylpropanoate can be synthesized through several methods. One common approach involves the esterification of ®-2-phenylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the asymmetric reduction of methyl 2-phenylacrylate using a chiral catalyst. This method provides high enantioselectivity and yields the desired ®-enantiomer.

Industrial Production Methods

In an industrial setting, ®-Methyl 2-phenylpropanoate is often produced via the esterification of ®-2-phenylpropanoic acid. The process involves the use of large-scale reactors and continuous distillation to remove the water formed during the reaction. This ensures a high yield and purity of the final product.

化学反应分析

Types of Reactions

®-Methyl 2-phenylpropanoate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to ®-2-phenylpropanoic acid and methanol in the presence of a strong acid or base.

Reduction: It can be reduced to ®-2-phenylpropanol using reducing agents such as lithium aluminum hydride.

Oxidation: The ester can be oxidized to ®-2-phenylpropanoic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

Hydrolysis: ®-2-phenylpropanoic acid and methanol.

Reduction: ®-2-phenylpropanol.

Oxidation: ®-2-phenylpropanoic acid.

科学研究应用

Asymmetric Synthesis

(R)-Methyl 2-phenylpropanoate is often utilized in asymmetric synthesis due to its chiral nature. It serves as a precursor for synthesizing various chiral intermediates, which are crucial in the production of pharmaceuticals.

Table 1: Chiral Synthesis Examples Using this compound

Novel Derivatives

Recent studies have focused on the derivation of novel compounds from this compound, including derivatives that exhibit enhanced biological activity or improved stability.

Antihistamine Activity

Research has indicated that derivatives of this compound possess significant antihistamine properties, making them candidates for treating allergic conditions.

Case Study: Antihistamine Derivatives

A patent describes a series of derivatives based on this compound that demonstrate selectivity for H receptors without significant interaction with other pharmaceutical targets, which is beneficial for patients on multiple medications .

Drug Development

The compound has been explored in drug development, particularly in formulations targeting specific receptor interactions, enhancing therapeutic efficacy while minimizing side effects.

Enzymatic Reactions

This compound is a substrate in various enzymatic reactions, including those catalyzed by lipases. These reactions are essential for the synthesis of enantiomerically pure compounds.

Table 2: Enzymatic Reactions Involving this compound

| Enzyme Type | Reaction Details | Outcome |

|---|---|---|

| Lipase | Hydrolysis of this compound | High enantiomeric excess achieved |

| Esterase | Kinetic resolution of racemic mixtures | Selective hydrolysis of enantiomers |

Industrial Applications

The use of this compound in industrial biocatalysis presents opportunities for green chemistry applications, reducing reliance on harsh chemical processes.

作用机制

The mechanism of action of ®-Methyl 2-phenylpropanoate depends on its application. In organic synthesis, it acts as a chiral building block, providing stereochemical control in the formation of complex molecules. In biological systems, its mechanism of action may involve interactions with specific enzymes or receptors, leading to its observed biological effects.

相似化合物的比较

(S)-Methyl 2-phenylpropanoate

- Stereochemical Stability : The (S)-enantiomer exhibits similar synthetic challenges but distinct chromatographic behavior (tR differences of ~1 minute in HPLC) .

- pH-Dependent Interactions : Titration with Ru complexes revealed enantioselective binding. The (R)-form forms more stable complexes (log K = 3.2) compared to the (S)-form (log K = 2.8), attributed to diastereomeric Ru coordination preferences .

- Enzymatic Resolution : Sub-enzymes demonstrate R-specificity, resolving racemic mixtures with high efficiency. The (R)-enantiomer shows 30% higher activity in glyceryl tripropionate assays at 25°C .

Table 1: Enantiomeric Properties

| Property | (R)-Enantiomer | (S)-Enantiomer | Reference |

|---|---|---|---|

| HPLC tR (min) | 18.42 | 19.48 | |

| Enantiomeric Excess (%) | 98.4–98.9 | N/A | |

| Ru Complex log K | 3.2 | 2.8 | |

| Enzyme Activity (U mg⁻¹) | 45 ± 2.1 | 32 ± 1.8 |

Comparison with Structural Analogs (Impurities and Derivatives)

Propanoic Acid Impurities ()

Pharmaceutical impurities (Imp. A–F) share structural motifs but differ in substituents and functional groups:

Table 2: Key Structural Analogs

- Acidity and Solubility : Carboxylic acid derivatives (Imp. B, D) exhibit lower solubility in aqueous media compared to the parent ester. For example, Imp. D (pKa ~4.5) is less acidic than benzoic acid (pKa 4.2) due to the electron-donating methyl group .

- Biological Interactions: Amide derivatives (Imp.

Comparison with Other Ester Derivatives

Fluorinated and Amino-Substituted Derivatives

- Methyl (2R)-2-amino-3-(2-fluorophenyl)propanoate hydrochloride (CAS 176896-71-2): The fluorine atom increases electronegativity, enhancing metabolic stability and binding affinity in biological systems. Molecular weight (233.67 g/mol) and polar surface area differ significantly from the parent compound, influencing bioavailability .

生物活性

(R)-Methyl 2-phenylpropanoate, also known as (R)-MPP, is an important compound in organic chemistry and pharmacology, primarily due to its chiral properties and biological activities. This article explores its biological activity, including its interactions with biological systems and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C11H14O2

- CAS Number : 826-55-1

- Log P (Octanol-Water Partition Coefficient) : Approximately 1.84 to 2.49, indicating moderate lipophilicity, which suggests potential for membrane permeability .

Enzymatic Hydrolysis

Studies have demonstrated that (R)-MPP can be hydrolyzed by specific enzymes. For example, the hydrolysis of (R)-MPP has been evaluated using lipases, showing varying specific activities based on enzyme concentration and substrate concentration. The S enantiomer of MPP was completely hydrolyzed at lower concentrations, indicating a preference in enzymatic activity towards one enantiomer over the other .

Case Studies and Research Findings

-

Chiral Specificity in Hydrolysis :

- A study showed that both enantiomers of MPP were subjected to hydrolysis under controlled conditions. The reaction was monitored spectrophotometrically, revealing distinct rates of hydrolysis for each enantiomer. The results indicated that the (R)-enantiomer exhibited different kinetic properties compared to the (S)-enantiomer, suggesting potential applications in asymmetric synthesis .

-

Pharmacokinetic Studies :

- Pharmacokinetic evaluations indicate that (R)-MPP is a permeant across the blood-brain barrier (BBB), which is crucial for its potential therapeutic applications in central nervous system disorders . Its low permeability as a P-glycoprotein substrate further enhances its profile as a candidate for drug development.

-

Therapeutic Potential :

- Given its structural characteristics and biological activity, (R)-MPP may hold promise in developing new antihistamines or anti-allergic medications. Further research into its pharmacodynamics and pharmacokinetics could elucidate its role in therapeutic settings.

Comparative Biological Activity Table

| Compound | Activity Type | Selectivity | Key Findings |

|---|---|---|---|

| This compound | Antihistamine | High | Potential for selective H1 receptor interaction |

| 2-Methyl-2′-phenylpropionic acid | Antihistamine | High | Exhibits significant antihistamine activity |

| Lipase Enzymes | Hydrolysis | Variable | Different hydrolysis rates for R and S enantiomers |

常见问题

Q. What are the standard synthetic pathways for preparing enantiomerically pure (R)-Methyl 2-phenylpropanoate?

The synthesis typically involves chiral resolution or asymmetric catalysis. For example, enzymatic resolution using lipases (e.g., Candida antarctica lipase B) can separate enantiomers via ester hydrolysis, yielding the (R)-enantiomer with high enantiomeric excess (ee) . Alternatively, asymmetric hydrogenation of prochiral α,β-unsaturated esters using Rh or Ru catalysts with chiral ligands (e.g., BINAP) provides a stereoselective route . Validation via chiral HPLC (e.g., Chiralpak IA column) or polarimetry is critical to confirm ee >98% .

Q. How can impurities in this compound be identified and quantified?

Impurities such as regioisomers or byproducts (e.g., 3-phenylpropanoate derivatives) are analyzed using reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS. Reference standards for common impurities (e.g., methyl 3-phenylpropanoate) should be synthesized or procured for calibration . Method validation must include limits of detection (LOD ≤0.1%) and quantification (LOQ ≤0.3%) per ICH guidelines .

Q. What spectroscopic techniques are optimal for structural confirmation of this compound?

Combined use of H/C NMR (e.g., δ 3.65 ppm for methyl ester, δ 174 ppm for carbonyl) and FT-IR (C=O stretch at ~1740 cm) provides primary structural confirmation. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) validates molecular ion peaks (e.g., [M+H] at m/z 179.0943) .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantiomeric excess data between polarimetry and chiral HPLC?

Discrepancies may arise from solvent effects, temperature, or calibration errors. Cross-validate using multiple techniques:

Q. What experimental designs minimize racemization during esterification of 2-phenylpropanoic acid?

Racemization is pH- and temperature-dependent. Key strategies include:

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic acyl substitution?

Steric hindrance from the α-methyl group slows nucleophilic attack, favoring bulky nucleophiles (e.g., Grignard reagents) under high-temperature conditions. Electronic effects from the phenyl ring can be probed via Hammett plots using substituted aryl analogs. Computational studies (DFT at B3LYP/6-31G*) predict transition-state energies and regioselectivity .

Data Analysis & Safety

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in synthetic yields?

Apply multivariate analysis (e.g., PCA or PLS) to identify critical process parameters (CPPs) such as catalyst loading or reaction time. Control charts (e.g., X-bar and R charts) with ±3σ limits ensure process stability. Outliers should trigger root-cause investigations (e.g., impurity profiling) .

Q. What safety protocols are essential for handling this compound in large-scale reactions?

- Toxicity assessment : Refer to RIFM safety guidelines for dermal sensitization (LLNA assay) and systemic toxicity (LD in rodents) .

- Engineering controls : Use closed-system reactors and vapor containment for volatile intermediates.

- Waste management : Neutralize acidic byproducts before disposal and segregate halogenated solvents .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。